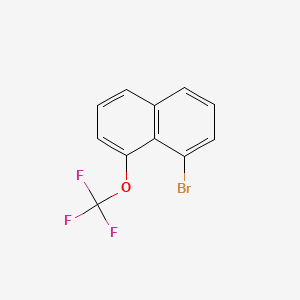

1-Bromo-8-(trifluoromethoxy)naphthalene

Beschreibung

Eigenschaften

Molekularformel |

C11H6BrF3O |

|---|---|

Molekulargewicht |

291.06 g/mol |

IUPAC-Name |

1-bromo-8-(trifluoromethoxy)naphthalene |

InChI |

InChI=1S/C11H6BrF3O/c12-8-5-1-3-7-4-2-6-9(10(7)8)16-11(13,14)15/h1-6H |

InChI-Schlüssel |

JIXFXUINYHDHDG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C(=C1)OC(F)(F)F)C(=CC=C2)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-Bromo-8-(trifluoromethoxy)naphthalene typically involves the bromination of naphthalene derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions can be tailored to achieve high yields and purity of the desired product.

Analyse Chemischer Reaktionen

1-Bromo-8-(trifluoromethoxy)naphthalene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be displaced by other nucleophiles, such as cyanide, to form nitriles.

Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form new carbon–carbon bonds.

Oxidation and Reduction Reactions: The trifluoromethoxy group can undergo oxidation or reduction under specific conditions, leading to the formation of different products.

Common reagents used in these reactions include palladium catalysts, organoboron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Bromo-8-(trifluoromethoxy)naphthalene has a wide range of applications in scientific research, including:

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-Bromo-8-(trifluoromethoxy)naphthalene involves its interaction with specific molecular targets and pathways. In coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon–carbon bonds . The trifluoromethoxy group can also participate in various electronic interactions, influencing the reactivity and stability of the compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural and electronic features of 1-bromo-8-(trifluoromethoxy)naphthalene with related compounds:

Thermal and Solubility Behavior

- Thermal Stability : The trifluoromethoxy group confers higher thermal stability (decomposition >200°C) compared to methoxy (-OCH₃) or methyl (-CH₃) derivatives .

- Solubility : Lipophilicity increases with -OCF₃, making the compound more soluble in organic solvents (e.g., THF, DCM) but less in polar solvents like water .

Key Research Findings

Semiconductor Performance : Naphthalene derivatives with -OCF₃ or -CF₃ groups at the 8-position exhibit air-stable n-type semiconductor behavior, with electron mobilities up to 0.12 cm²/V·s .

Synthetic Challenges : Introducing -OCF₃ at the 8-position requires careful optimization due to steric hindrance, as seen in low yields (16–38%) for analogous T3P-mediated couplings .

Crystal Packing : Analogous compounds like 1-bromo-8-(phenylselenyl)naphthalene exhibit slipped π-stacking interactions, suggesting similar packing behavior for the trifluoromethoxy derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.